

A Head-to-Head Comparison of Prolactin Assay Kits for Researchers

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Compound of Interest

Compound Name: *Prolactin*

Cat. No.: *B1679733*

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For researchers, scientists, and drug development professionals, the accurate measurement of prolactin is crucial for a wide range of studies, from endocrine research to oncology. The selection of a suitable prolactin assay kit is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of commercially available prolactin enzyme-linked immunosorbent assay (ELISA) kits, supported by publicly available performance data, to aid in this selection process.

The primary method for quantifying prolactin concentrations in biological samples is the sandwich ELISA. This technique utilizes a pair of antibodies that bind to different epitopes on the prolactin molecule, offering high specificity and sensitivity. While the fundamental principle is the same, performance characteristics can vary significantly between different manufacturers' kits.

Performance Data of Prolactin ELISA Kits

The following table summarizes key performance metrics of several commercially available human prolactin ELISA kits. It is important to note that these values are as reported by the manufacturers and direct, independent head-to-head experimental comparisons are limited. Researchers are strongly encouraged to perform their own validation studies to ensure the chosen kit meets the specific requirements of their experimental setup.

Manufacturer	Kit Name/Catalog No.	Sensitivity	Dynamic Range	Sample Type(s)	Assay Time
Abcam	Human Prolactin/PRL ELISA Kit (ab226901) [1]	≤ 17.64 pg/mL	39.06 - 2500 pg/mL	Serum, Plasma (Heparin, Citrate, EDTA), Milk, Cell culture supernatant	1h 30m
Invitrogen (Thermo Fisher Scientific)	Human Prolactin ELISA Kit (EHIAPRL)[2]	11.7 pg/mL	15.6 - 1,000 pg/mL	Serum, Plasma, Cell culture medium	2h 30m
Cayman Chemical	Prolactin (human) ELISA Kit[3]	0.12 ng/mL	0.12 - 100 ng/mL	Serum, Plasma	< 2 hours
Sigma-Aldrich	Prolactin ELISA (SE120105) [4]	Not explicitly stated	Not explicitly stated	Serum	Not explicitly stated
Diagnostics Biochem Canada Inc.	Prolactin (PRL) ELISA kit (CAN-PRL-4100)[5]	Not explicitly stated	20–3200 μ IU/mL	Human serum	75 minutes
IBL International	Prolactin ELISA[6]	0.35 ng/mL	0.35 – 200 ng/mL	Serum	Not explicitly stated
Elabscience	Human PRL(Prolactin) ELISA Kit (E-EL-H0141)	Not explicitly stated	1.56-100 ng/mL	Not explicitly stated	Not explicitly stated
Aviva Systems	PRL ELISA Kit (Human)	7.5 pg/mL	Not explicitly stated	Serum, Plasma,	Not explicitly stated

Biology (OKEH02875)

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Other
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Fluids

Note on Inter-Assay Variability: Studies comparing different prolactin immunoassays have highlighted significant variability in results between kits from different manufacturers. This can be attributed to differences in antibody specificity, reactivity with prolactin isoforms (e.g., macroprolactin), and calibration standards. Therefore, for longitudinal studies or when comparing data across different laboratories, it is crucial to use the same assay kit consistently.

Experimental Protocols

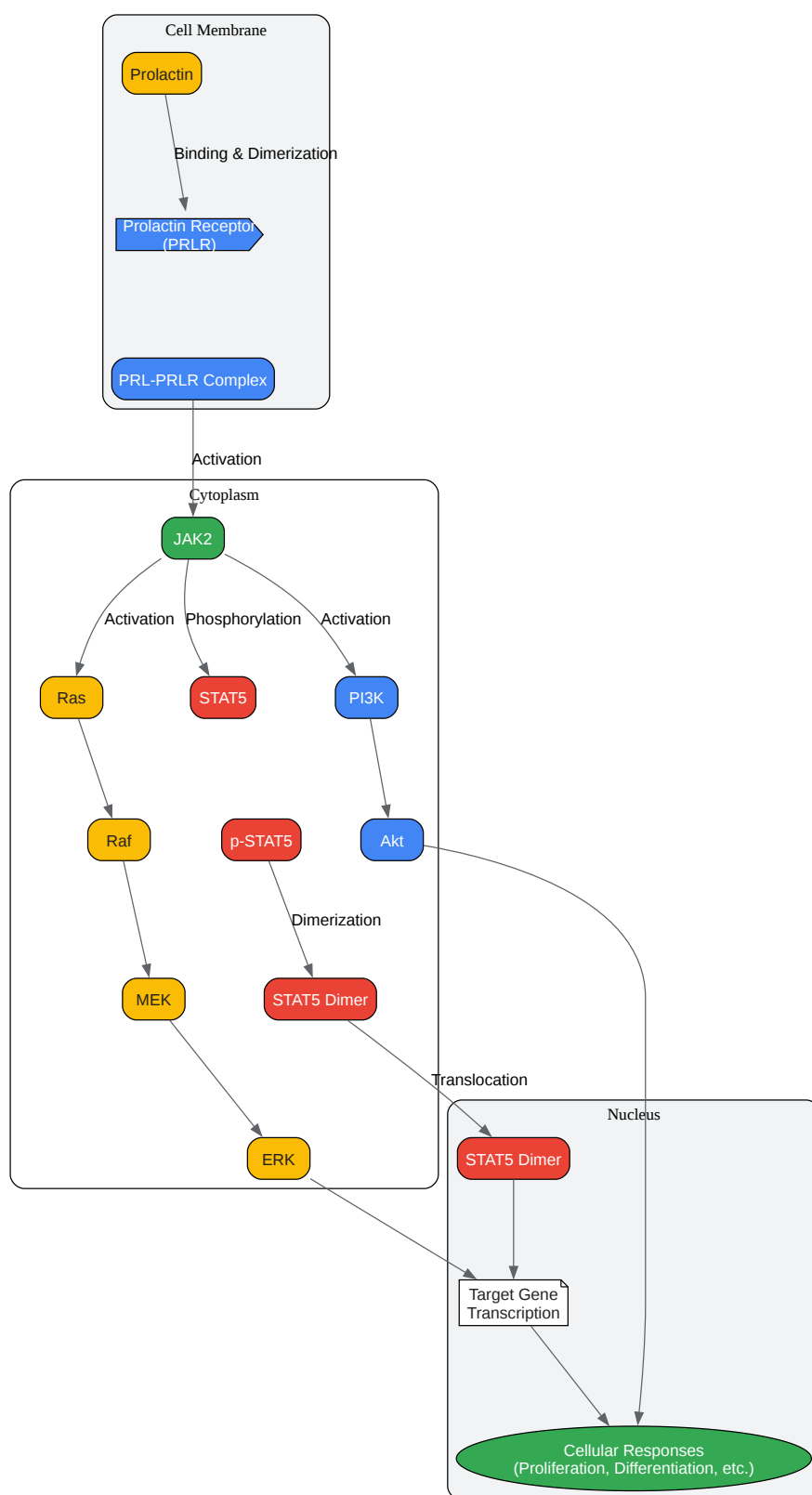
The general workflow for a sandwich ELISA is a multi-step process. Below is a generalized protocol based on the principles of the reviewed kits. For precise details, always refer to the manufacturer's instructions provided with the specific kit.

General Sandwich ELISA Protocol:

- **Plate Preparation:** The microplate wells are pre-coated with a capture antibody specific for prolactin.
- **Sample and Standard Incubation:** Standards with known prolactin concentrations and unknown samples are added to the wells. Prolactin present in the samples binds to the immobilized capture antibody. The plate is incubated, typically for 1-2 hours at room temperature or 37°C.
- **Washing:** The wells are washed to remove any unbound substances.
- **Detection Antibody Incubation:** A biotinylated detection antibody, which binds to a different epitope on the prolactin molecule, is added to each well. The plate is incubated again.
- **Washing:** A second wash step removes the unbound detection antibody.

- **Enzyme Conjugate Incubation:** A streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody. The plate is incubated.
- **Washing:** A final wash step removes the unbound enzyme conjugate.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
- **Reaction Termination:** The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), which changes the color of the product.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).
- **Data Analysis:** A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of prolactin in the unknown samples is then determined by interpolating their absorbance values on the standard curve.





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